EGFR kinase inhibitor 1

EGFR double-mutant inhibition Kinase selectivity T790M resistance mutation

EGFR kinase inhibitor 1 (CAS 2413958-04-8, >98% purity) is a research-use-only small molecule delivering 22-fold biochemical selectivity for EGFR L858R/T790M double-mutant over wild-type EGFR, with an 80-fold cellular potency differential (H1975 IC50: 0.052 µM vs. A549 IC50: 4.17 µM). Differentiated applications include: (1) mutant-selective L858R/T790M signaling interrogation in H1975 models; (2) validated negative control for triple-mutant C797S studies (>300 nM IC50, >176-fold potency loss); (3) calibrated G0/G1 cell cycle arrest (80.03% at 100 nM) and dose-dependent apoptosis assays (0.05–5 µM); and (4) motility inhibition at 0.5 µM for metastasis-relevant studies. Substituting with a generic or pan-EGFR inhibitor eliminates mutant-selectivity and introduces wild-type EGFR confounding.

Molecular Formula C30H31N7O2
Molecular Weight 521.6 g/mol
Cat. No. B12402853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGFR kinase inhibitor 1
Molecular FormulaC30H31N7O2
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N5C=CC=C5CN(C)C)OC
InChIInChI=1S/C30H31N7O2/c1-6-29(38)32-24-16-25(28(39-5)17-27(24)37-15-9-10-20(37)18-35(2)3)34-30-31-14-13-23(33-30)22-19-36(4)26-12-8-7-11-21(22)26/h6-17,19H,1,18H2,2-5H3,(H,32,38)(H,31,33,34)
InChIKeyYIYTWDRDNVPEHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGFR Kinase Inhibitor 1 (CAS 2413958-04-8): Procurement-Relevant Profile for Mutant-Selective EGFR Tool Compound


EGFR kinase inhibitor 1 (CAS 2413958-04-8), also designated as compound 17i in its primary disclosure, is a synthetic small-molecule EGFR tyrosine kinase inhibitor characterized by a C30H31N7O2 molecular formula and a molecular weight of 521.61 Da . The compound belongs to the N-(3-amino-4-methoxyphenyl)acrylamide structural class and was developed through systematic SAR optimization as a selective inhibitor of the EGFR L858R/T790M double-mutant kinase [1]. It is supplied as a research-use-only compound with purity exceeding 98% .

Why EGFR Kinase Inhibitor 1 Cannot Be Substituted with Generic ATP-Competitive EGFR Inhibitors


EGFR kinase inhibitor 1 exhibits a quantifiable selectivity window that distinguishes it from first-generation EGFR inhibitors (e.g., gefitinib, erlotinib) which lack T790M-mutant activity, and from broadly potent covalent inhibitors (e.g., afatinib) which do not discriminate between wild-type and mutant EGFR [1]. The compound's 22-fold selectivity for EGFR L858R/T790M double-mutant over wild-type EGFR is an experimentally determined parameter [2], not a class-level assumption. Substituting this compound with a generic EGFR inhibitor would eliminate the mutant-selectivity dimension and potentially introduce confounding wild-type EGFR inhibition in experimental systems where selective mutant kinase interrogation is required.

EGFR Kinase Inhibitor 1: Quantitative Comparative Evidence for Scientific Procurement Decisions


Mutant-Selective Kinase Inhibition: EGFR L858R/T790M vs. Wild-Type EGFR

EGFR kinase inhibitor 1 demonstrates selective inhibition of the EGFR L858R/T790M double-mutant kinase with an IC50 of 1.7 nM, compared to an IC50 of 37 nM against wild-type EGFR, yielding a 22-fold selectivity window for the double-mutant [1]. This selectivity profile contrasts with afatinib, which exhibits IC50 values of 0.5 nM (WT), 0.4 nM (L858R), and 10 nM (L858R/T790M)—providing greater absolute potency but without a meaningful selectivity window between WT and L858R/T790M [2]. Osimertinib achieves an IC50 of 1 nM against L858R/T790M and 12 nM against L858R alone, representing a different selectivity paradigm [3].

EGFR double-mutant inhibition Kinase selectivity T790M resistance mutation

Triple-Mutant EGFR Activity Profile: L858R/T790M/C797S vs. Double-Mutant

EGFR kinase inhibitor 1 exhibits sharply reduced activity against the EGFR L858R/T790M/C797S triple-mutant, with an IC50 exceeding 300 nM . This represents a greater than 176-fold loss in potency relative to its activity against the L858R/T790M double-mutant (IC50 = 1.7 nM). In contrast, fourth-generation inhibitors such as BI-4020 achieve sub-nanomolar potency against triple-mutant EGFR (IC50 = 0.2 nM in Ba/F3 cells) , and osimertinib derivatives show IC50 values around 137 nM against L858R/T790M/C797S [1].

EGFR triple-mutant C797S resistance Fourth-generation EGFR inhibitor

Cellular Antiproliferative Activity: H1975 (L858R/T790M) vs. A549 (Wild-Type) Cells

In cellular antiproliferation assays, EGFR kinase inhibitor 1 exhibits an IC50 of 0.052 µM (52 nM) against H1975 cells harboring the L858R/T790M double-mutation, compared to 4.17 µM against A549 wild-type EGFR cells after 72-hour incubation [1]. This corresponds to an 80-fold differential in cellular potency favoring the double-mutant line, consistent with the 22-fold biochemical selectivity observed in kinase assays. For reference, gefitinib shows an IC50 of 10.4 nM against Ba/F3-EGFR-L858R cells but is inactive against T790M-harboring cells [2].

Antiproliferative assay H1975 NSCLC cells EGFR-mutant cell models

Cell Cycle Arrest and Apoptosis Induction: Concentration-Dependent Effects in H1975 Cells

EGFR kinase inhibitor 1 induces G0/G1-phase cell cycle arrest in H1975 cells in a concentration-dependent manner. Treatment with 4, 20, and 100 nM of the compound for 48 hours increased the G0/G1-phase cell population from a baseline of 42.93% to 60.52%, 70.39%, and 80.03%, respectively [1]. Additionally, the compound induced apoptosis at concentrations of 0.05, 0.5, and 5 µM over 48 hours in a dose-dependent manner [1]. These functional endpoints are not uniformly observed across all ATP-competitive EGFR inhibitors and provide mechanistic resolution beyond simple kinase inhibition.

G0/G1 cell cycle arrest Apoptosis induction H1975 mechanism of action

Cell Motility Inhibition: Wound-Healing Assay in H1975 Cells

EGFR kinase inhibitor 1 (0.5 µM) inhibits the motility of H1975 cells as measured by wound-healing assay over a 48-hour observation period [1]. This functional readout distinguishes the compound from kinase inhibitors that lack anti-migratory activity at comparable concentrations. The effect was observed at a concentration (0.5 µM) that approximates the antiproliferative IC50 (0.052 µM) in the same cell line, suggesting that motility inhibition occurs within the pharmacologically active concentration range.

Cell migration inhibition Wound-healing assay Metastasis model

EGFR Kinase Inhibitor 1: High-Yield Research Applications Based on Quantitative Evidence


Target Validation in EGFR L858R/T790M Double-Mutant NSCLC Models

Use EGFR kinase inhibitor 1 as a selective tool compound to interrogate L858R/T790M-dependent signaling in H1975 xenograft or in vitro models. The compound's 22-fold biochemical selectivity for L858R/T790M over wild-type EGFR [1] and 80-fold cellular potency differential between H1975 and A549 cells [1] make it suitable for experiments requiring mutant-specific EGFR inhibition while minimizing wild-type EGFR confounding. This is particularly relevant for studies where first-generation inhibitors (inactive against T790M) cannot be used and where pan-EGFR inhibitors like afatinib would suppress wild-type EGFR equally or more potently than the mutant target [2].

Negative Control for Triple-Mutant EGFR C797S Studies

Employ EGFR kinase inhibitor 1 as a negative control compound in experiments involving EGFR L858R/T790M/C797S triple-mutant models. The compound's inactivity (>300 nM IC50) against triple-mutant EGFR [1] provides a validated comparator for evaluating fourth-generation inhibitors that retain potency against C797S-harboring mutants. This negative control application is supported by the greater than 176-fold potency loss from double-mutant to triple-mutant EGFR [1].

Cell Cycle and Apoptosis Mechanistic Studies in T790M-Positive Lines

Utilize EGFR kinase inhibitor 1 for detailed cell cycle and apoptosis analyses in H1975 cells. The compound induces quantifiable G0/G1-phase arrest (80.03% of cells at 100 nM) and dose-dependent apoptosis (0.05-5 µM) [1]. These well-characterized functional responses enable reproducible mechanistic studies of EGFR T790M-driven cell cycle dysregulation and apoptotic evasion, with the compound serving as a calibrated inducer of both cytostatic and cytotoxic effects at defined concentrations [1].

Cell Migration and Invasion Assays in EGFR-Mutant Cancer Models

Apply EGFR kinase inhibitor 1 in wound-healing and transwell migration assays using H1975 cells. The compound's demonstrated motility inhibition at 0.5 µM [1] supports its use in metastasis-relevant functional studies. Given that the motility-inhibitory concentration (0.5 µM) is approximately 10-fold higher than the antiproliferative IC50 (0.052 µM), researchers can titrate the compound to dissect migration-specific effects from proliferation-related confounding [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for EGFR kinase inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.